3-[2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
3-[2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that features a unique combination of triazole, pyridazine, diazepane, and pyridopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Construction of the Pyridazine Moiety: This can be achieved through condensation reactions involving hydrazine and diketones or other suitable precursors.
Diazepane Ring Formation: The diazepane ring is typically formed through cyclization reactions involving diamines and dihalides or other bifunctional reagents.
Pyridopyrimidine Synthesis: This involves the cyclization of pyridine derivatives with suitable electrophiles to form the pyridopyrimidine core.
Final Coupling and Functionalization: The final step involves coupling the synthesized intermediates and functionalizing the compound to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole and pyridazine moieties.
Reduction: Reduction reactions can occur at the diazepane ring, potentially leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce secondary amines, and substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug design and development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine moieties may play a crucial role in binding to these targets, while the diazepane and pyridopyrimidine rings provide structural stability and specificity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]pyridazines: These compounds share the triazole and pyridazine moieties but lack the diazepane and pyridopyrimidine rings.
Pyrido[2,3-d]pyrimidines: These compounds contain the pyridopyrimidine core but do not have the triazole, pyridazine, or diazepane moieties.
Uniqueness
The uniqueness of 3-[2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one lies in its combination of multiple heterocyclic rings, which provides a diverse range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[2-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N9O2/c1-14-23-24-16-5-6-17(25-29(14)16)26-8-3-9-27(11-10-26)18(30)12-28-13-22-19-15(20(28)31)4-2-7-21-19/h2,4-7,13H,3,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPJGJCUFVGVBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C(=O)CN4C=NC5=C(C4=O)C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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